

Application Notes and Protocols: LYN-1604

Dosage for Mouse Models

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Compound of Interest

Compound Name: LYN-1604

Cat. No.: B15604115

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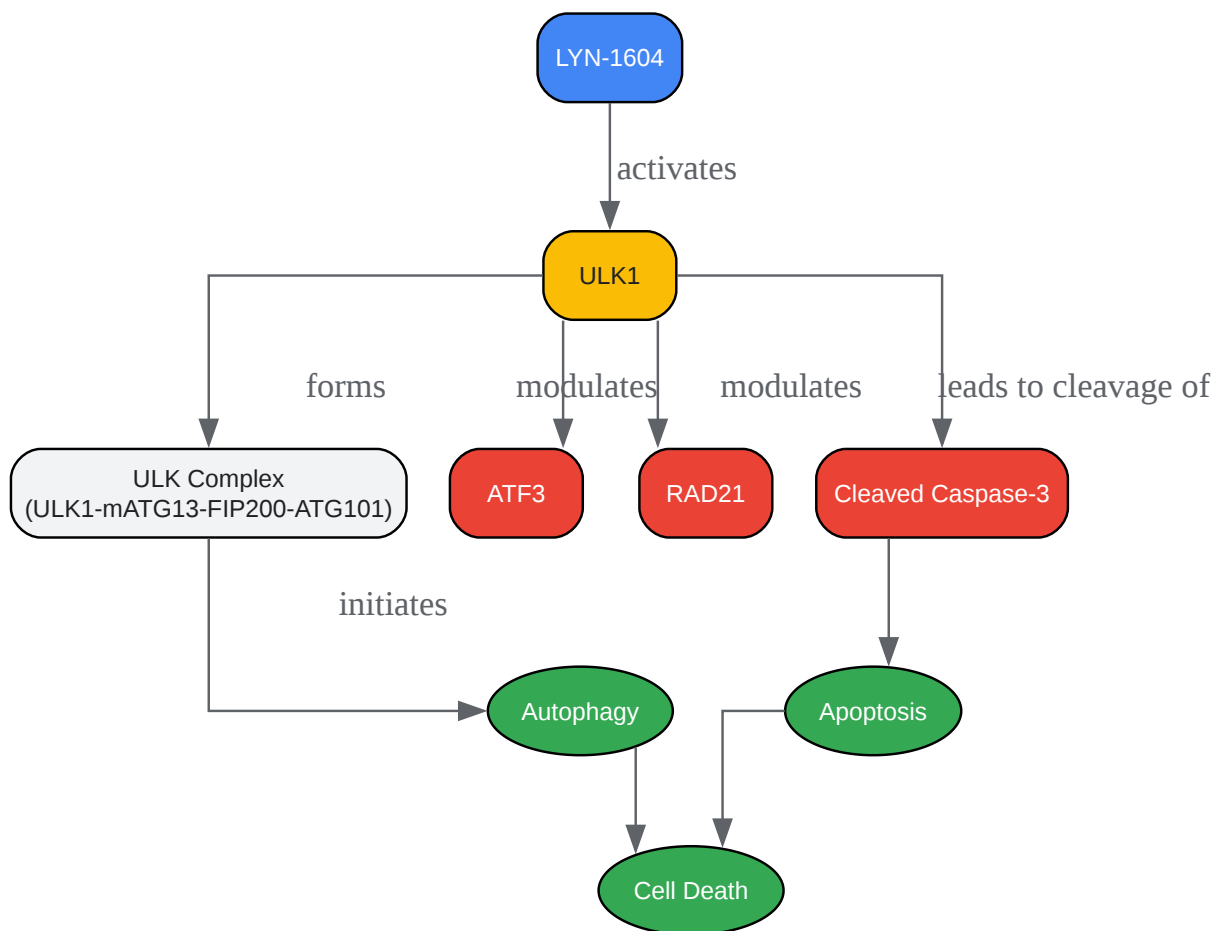
Abstract

LYN-1604 is a potent and specific small molecule agonist of UNC-51-like kinase 1 (ULK1), a key initiator of autophagy.[1][2] By directly activating ULK1, **LYN-1604** triggers a cellular cascade leading to autophagy-mediated cell death and apoptosis, showing significant therapeutic potential in preclinical models of triple-negative breast cancer (TNBC).[3][4] These application notes provide detailed protocols for the preparation and administration of **LYN-1604** in mouse xenograft models, along with a summary of reported dosage regimens and their observed effects.

Mechanism of Action

LYN-1604 directly binds to and activates ULK1, which is a serine/threonine kinase that plays a pivotal role in the initiation of the autophagy pathway.[1][2] The activation of ULK1 by **LYN-1604** initiates the formation of the ULK complex, which consists of ULK1, mATG13, FIP200, and ATG101.[4][5] This complex then phosphorylates Beclin-1, leading to the activation of the VPS34 lipid kinase and the subsequent cascade of autophagy.[3] In addition to inducing autophagy, **LYN-1604** has been shown to modulate the expression of Activating Transcription Factor 3 (ATF3) and RAD21, and to increase the cleavage of caspase-3, thereby promoting apoptosis.[2][3]

Signaling Pathway



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Caption: **LYN-1604** signaling pathway.

In Vivo Dosage and Administration

Quantitative Data Summary

Parameter	Value
Animal Model	BALB/c nude mice with MDA-MB-231 xenografts
Dosage Range	25 mg/kg, 50 mg/kg, 100 mg/kg
Administration Route	Intragastric administration
Frequency	Once a day
Duration	14 days
Reported Efficacy	Significant inhibition of tumor growth
Observed Toxicity	No significant changes in body weight

Experimental Protocols

Preparation of LYN-1604 Formulation

Two alternative formulations for **LYN-1604** are provided below. The mixed solutions should be prepared fresh and used immediately for optimal results.[\[1\]](#)

Formulation 1: Aqueous Formulation[\[1\]](#)

- Prepare a stock solution of **LYN-1604** in DMSO at a concentration of 94 mg/mL.
- For a 1 mL working solution, add 50 μ L of the **LYN-1604** DMSO stock solution to 400 μ L of PEG300.
- Mix thoroughly until the solution is clear.
- Add 50 μ L of Tween 80 to the mixture and mix until clear.
- Add 500 μ L of ddH₂O to bring the final volume to 1 mL.

Formulation 2: Corn Oil Formulation[\[1\]](#)

- Prepare a stock solution of **LYN-1604** in DMSO at a concentration of 15.6 mg/mL.

- For a 1 mL working solution, add 50 µL of the **LYN-1604** DMSO stock solution to 950 µL of corn oil.
- Mix thoroughly until evenly suspended.

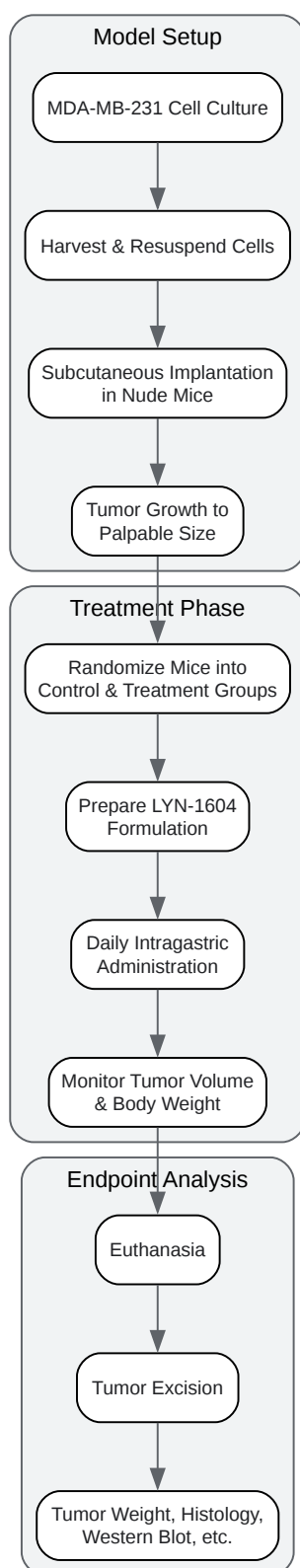
Establishment of MDA-MB-231 Xenograft Mouse Model

- Culture MDA-MB-231 human breast cancer cells in appropriate media until they reach the logarithmic growth phase.
- Harvest the cells and resuspend them in a suitable medium, such as a mixture of serum-free medium and Matrigel.
- Subcutaneously inject 5×10^6 MDA-MB-231 cells into the flank of female BALB/c nude mice (4-6 weeks old).
- Allow the tumors to grow to a palpable size (e.g., 50-100 mm³) before initiating treatment.

LYN-1604 Administration Protocol

- Randomly divide the tumor-bearing mice into control and treatment groups.
- Prepare the **LYN-1604** formulation fresh each day of administration.
- Administer **LYN-1604** or the vehicle control to the mice via intragastric gavage.
- The treatment volume should be adjusted based on the individual mouse's body weight.
- Continue daily administration for the duration of the study (e.g., 14 days).
- Monitor tumor volume and body weight regularly (e.g., every 2-3 days).
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or western blotting).

Experimental Workflow



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Caption: Xenograft model workflow.

Safety and Toxicology

In the reported preclinical study, mice treated with **LYN-1604** at doses up to 100 mg/kg for 14 days showed stable body weights, with no significant differences compared to the control group.[3][6] At the end of the experiment, there were slight increases in the liver and spleen weight indexes in some dose groups, while the kidney weight index was not affected.[3] These findings suggest a favorable preliminary safety profile for **LYN-1604** in this mouse model. However, comprehensive toxicology studies are recommended for further drug development.

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